N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(4-Methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 4-methoxyphenyl substituent on the amide nitrogen and a 1H-tetrazol-1-yl group on the cyclohexane ring. This compound’s molecular formula is C₁₇H₂₃N₇O₃ (CAS: 5779-29-3), with a molecular weight of 373.41 g/mol .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-13-7-5-12(6-8-13)17-14(21)15(9-3-2-4-10-15)20-11-16-18-19-20/h5-8,11H,2-4,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSPVDQHNTZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with a nucleophile.
Formation of the Cyclohexanecarboxamide Moiety: This can be done by reacting cyclohexanecarboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the tetrazole ring or the carbonyl group in the carboxamide moiety.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary, but common reagents include halides, nucleophiles, and catalysts like iron or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide often involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites in proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
Key Observations :
- Tetrazole vs. Thiourea/Cyanomethyl: The tetrazole group in the target compound increases polarity (logP ~1.5–2.0 estimated) compared to thiourea (logP ~2.5) or cyanomethyl (logP ~3.0) analogs, likely improving aqueous solubility .
- Conformational Stability : The cyclohexane ring adopts a chair conformation in most analogs unless bulky substituents (e.g., isopropyl in ent-AR-15512) induce strain .
Pharmacological Activity of Analogs
- Y-27632 (Rho Kinase Inhibitor) : A structurally distinct cyclohexanecarboxamide derivative with a pyridyl substituent. It inhibits ROCK with IC₅₀ = 140 nM, highlighting the scaffold’s versatility in enzyme inhibition .
- Fasudil: Another ROCK inhibitor (IC₅₀ = 330 nM) with a sulfonamide group, demonstrating that substituent electronic properties (e.g., tetrazole’s acidity vs. sulfonamide’s) modulate target affinity .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound (Tetrazole) | Thiourea Analogs (e.g., H₂L₉) | Cyanomethyl Analogs (e.g., 3f) |
|---|---|---|---|
| LogP (Estimated) | 1.5–2.0 | 2.5–3.0 | 2.8–3.2 |
| Aqueous Solubility | Moderate (tetrazole polarity) | Low (thiourea lipophilicity) | Low |
| Metabolic Stability | High (tetrazole resistance to hydrolysis) | Moderate (thiourea oxidation risk) | Variable (cyanomethyl hydrolysis) |
Thermal Stability : Tetrazole-containing compounds are generally stable up to 200°C, whereas thiourea derivatives may decompose at lower temperatures due to sulfur-based instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
